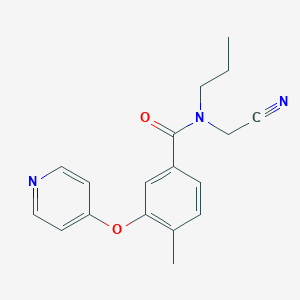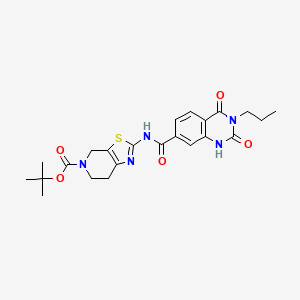![molecular formula C20H19ClN2O B3005855 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride CAS No. 2418596-42-4](/img/structure/B3005855.png)
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of naphthalene derivatives is well-documented in the provided literature. For instance, naphthalene-2,3-dicarboxaldehyde (NDA) derivatives of amino acids were synthesized for electrochemical detection . Similarly, N-(Aminoalkyl/amidino)phenyl naphthalene-1-carboxamides were synthesized from cyanonaphthamides by catalytic hydrogenation . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is crucial for their function. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond . This information can be useful in predicting the molecular conformation and potential intramolecular interactions of "N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride".
Chemical Reactions Analysis
The reactivity of naphthalene derivatives is highlighted in several studies. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamides were synthesized and exhibited colorimetric sensing of fluoride anions . This suggests that the compound may also participate in specific chemical reactions, potentially useful in sensing applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are diverse. Aromatic polyamides derived from bis(phenoxy)naphthalene-containing diamines showed solubility in aprotic solvents and high thermal stability . These properties are important for practical applications and could be relevant to the compound , indicating potential solubility in similar solvents and thermal robustness.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis in Pharmaceutical Development
Efficient asymmetric synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a molecule with potential applications in treating human papillomavirus infections, demonstrates the significance of asymmetric synthesis techniques in pharmaceutical development. This synthesis involves chiral (phenyl)ethylamines and offers high diastereo facial selectivity (Boggs et al., 2007).
Synthesis and Reactivity in Organic Chemistry
The synthesis and reactivity of various naphthalene derivatives, including N-(1-Naphthyl)furan-2-carboxamide, highlight the diverse chemical reactions and products achievable with naphthalene-based compounds. These studies contribute to the broader understanding of organic chemistry and its potential applications (Aleksandrov & El’chaninov, 2017).
Anticoagulant Screening
Naphthalene derivatives, specifically N-(Aminoalkyl/amidino)phenyl Naphthalene-1-carboxamides, have been studied for their potential anticoagulant effects. These studies contribute to the exploration of new therapeutic compounds in the treatment of blood clotting disorders (Nguyen & Ma, 2017).
Antibacterial and Antimycobacterial Research
A series of N-alkoxyphenylhydroxynaphthalenecarboxamides have shown promising antimycobacterial activity, demonstrating the potential of naphthalene derivatives in developing new antibiotics and treatments for bacterial infections, including tuberculosis (Goněc et al., 2016).
Fluorescence and Photophysical Studies
The study of dihydroquinazolinone derivatives, closely related to naphthalene compounds, in fluorescence and photophysical properties enhances our understanding of these molecules' behavior under various conditions. This research has implications for developing fluorescent materials and sensors (Pannipara et al., 2017).
Propiedades
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O.ClH/c21-19-16-10-4-2-7-14(16)12-18(19)22-20(23)17-11-5-8-13-6-1-3-9-15(13)17;/h1-11,18-19H,12,21H2,(H,22,23);1H/t18-,19-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEGGHWVAAEXMR-STYNFMPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)NC(=O)C3=CC=CC4=CC=CC=C43.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)C3=CC=CC4=CC=CC=C43.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B3005774.png)
![Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B3005775.png)
![3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B3005776.png)
![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride](/img/structure/B3005779.png)

![5-methyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3005783.png)
![4-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3005785.png)
![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclopropanecarboxamide;hydrochloride](/img/structure/B3005786.png)


![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-1,3,4-oxadiazole](/img/structure/B3005792.png)

![ethyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B3005794.png)
